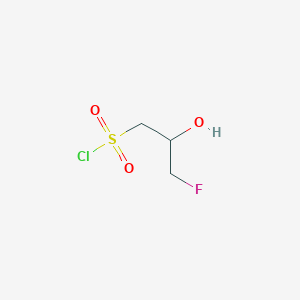

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride: is an organofluorine compound with the molecular formula C3H6ClFO3S and a molecular weight of 176.59 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2-hydroxypropane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

3-Fluoro-2-hydroxypropane+Thionyl chloride→3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to moderate heating, depending on the reactivity of the nucleophile.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules. It is also used in the preparation of various fluorinated compounds.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further derivatized. It is also used in the synthesis of potential pharmaceutical agents.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Vergleich Mit ähnlichen Verbindungen

3-Fluoropropane-1-sulfonyl chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.

2-Hydroxypropane-1-sulfonyl chloride: Lacks the fluorine atom, which affects its reactivity and the properties of the resulting derivatives.

Uniqueness: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and properties. The fluorine atom increases the electrophilicity of the sulfonyl chloride group, while the hydroxyl group provides additional sites for derivatization.

Biologische Aktivität

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride (CAS No. 2225136-07-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The presence of a fluorine atom enhances its electrophilic properties, making it suitable for further derivatization and potential bioactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with nucleophilic residues in the active site, thereby blocking substrate access.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to neurotransmission or inflammation.

- Prodrug Potential : There is evidence suggesting that sulfonyl chlorides can serve as prodrugs, releasing active pharmacological agents upon metabolic conversion.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Antimicrobial | Exhibits antibacterial properties | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on carbonic anhydrase, this compound demonstrated significant inhibition with an IC50 value indicating potent activity. This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain metabolic disorders.

Case Study 2: Antimicrobial Activity

Research published in Molecules highlighted the antimicrobial properties of sulfonyl chlorides, including this compound. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further investigation in cancer therapy.

Eigenschaften

IUPAC Name |

3-fluoro-2-hydroxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO3S/c4-9(7,8)2-3(6)1-5/h3,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOYVIPXHPLDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.